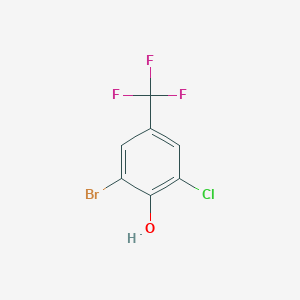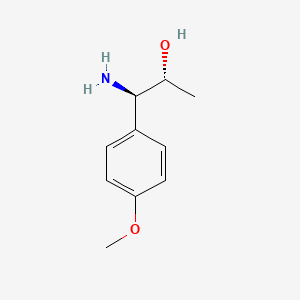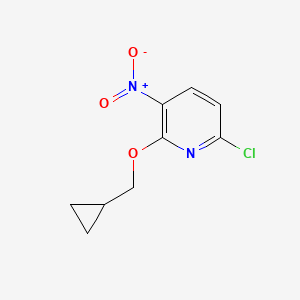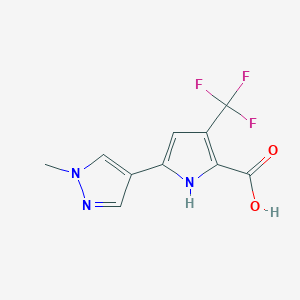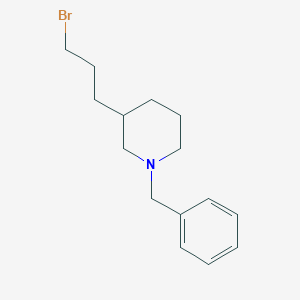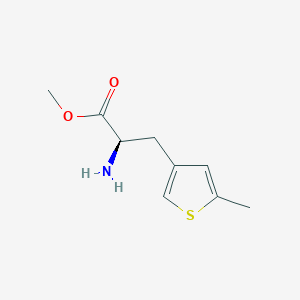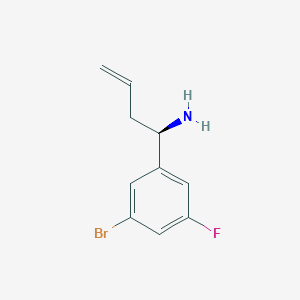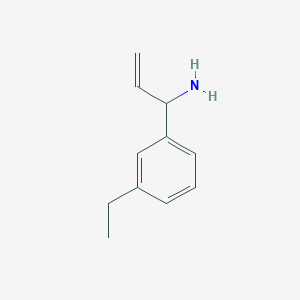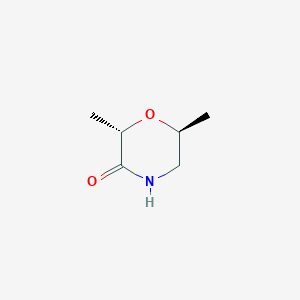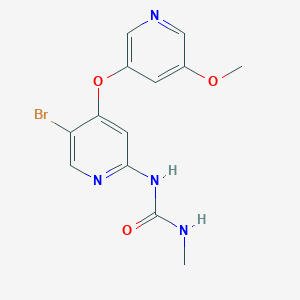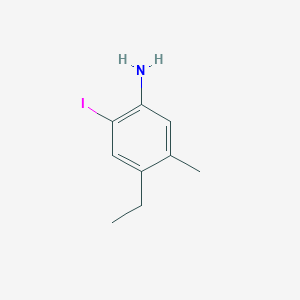
4-Ethyl-2-iodo-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-iodo-5-methylaniline is an aromatic amine characterized by the presence of ethyl, iodine, and methyl functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-iodo-5-methylaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: of an aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Iodination: to introduce the iodine atom at the desired position.
Alkylation: to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-iodo-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Palladium catalysts (Pd) are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-2-iodo-5-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-iodo-5-methylaniline involves its interaction with various molecular targets. The iodine and amine groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways, enzyme activities, and cellular processes.
Comparaison Avec Des Composés Similaires
- 2-Iodo-5-methylaniline
- 4-Ethyl-2-methylaniline
- 4-Iodo-2-methylaniline
Comparison: 4-Ethyl-2-iodo-5-methylaniline is unique due to the combination of ethyl, iodine, and methyl groups, which confer distinct reactivity and properties compared to its analogs. For example, the presence of the ethyl group can influence the compound’s solubility and steric effects, while the iodine atom can participate in specific substitution reactions not possible with other halogens.
Propriétés
Formule moléculaire |
C9H12IN |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
4-ethyl-2-iodo-5-methylaniline |
InChI |
InChI=1S/C9H12IN/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |
Clé InChI |
SMWDALHTECQIDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1C)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





